Norgestimate

Description

This compound was first described in the literature in 1977. It was developed by Ortho Pharmaceutical Corporation as part of an effort to develop new hormonal contraceptives with reduced adverse effects. It is commonly formulated with [ethinylestradiol] as a combined oral contraceptive that can also be used to treat moderate acne vulgaris. this compound was granted FDA approval on 29 December 1989.

This compound is a Progestin.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1989 and is indicated for acne and has 7 investigational indications.

See also: Estradiol; this compound (component of).

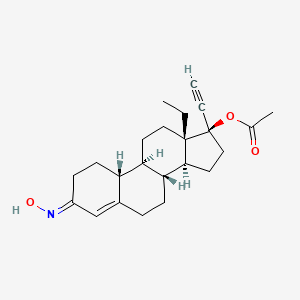

Structure

3D Structure

Properties

IUPAC Name |

[(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17+/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQMECNKUGGKA-NMYWJIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N/O)/CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046922 | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.31e-03 g/L | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from methylene chloride | |

CAS No. |

107382-52-5, 35189-28-7, 20799-27-3 | |

| Record name | Norgestimate, E- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107382525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-13-ethyl-17α-hydroxy-18,19-dinor-pregn-4-en-20-yn-3-one oxime acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3E,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTIMATE, E- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NKX8DN6TY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214-218 °C, 216 °C | |

| Record name | Norgestimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norgestimate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7898 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Norgestimate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational Context and Biochemical Significance of Norgestimate

Classification within Synthetic Progestins

Norgestimate (B1679921) is classified as a third-generation progestin. nih.govwebmd.com Progestins are categorized into generations based on when they were introduced to the market. nih.gov Structurally, this compound belongs to the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. wikipedia.orgscispace.com This classification is based on its chemical structure, which is derived from testosterone (B1683101). researchgate.netnih.gov Specifically, it is a derivative of norethisterone and is also considered a derivative of levonorgestrel (B1675169), being the C3 oxime and C17β acetate (B1210297) ester of levonorgestrel. wikipedia.org

The key structural features of this compound, a 17-ethylinated, 18-methyl steroid, include an oxime group at the C-3 position and an acetate group at the C-17 position. scispace.comresearchgate.net These modifications are crucial to its pharmacological profile, particularly its reduced androgenicity compared to second-generation progestins like levonorgestrel. nih.govresearchgate.net this compound itself is a prodrug, meaning it is converted into its active metabolites in the body to exert its effects. wikipedia.org The primary active metabolites are norelgestromin (B1679859) (17-deacetyl this compound) and, to a lesser extent, levonorgestrel. wikipedia.orgresearchgate.netresearchgate.net

Table 1: Classification of this compound

| Category | Classification |

| Generational | Third-generation progestin nih.govwebmd.com |

| Structural | Gonane (19-nortestosterone derivative) wikipedia.orgscispace.comresearchgate.net |

| Chemical Lineage | Derivative of norethisterone and levonorgestrel wikipedia.org |

Historical Development and Research Trajectory

The development of this compound was driven by the goal of creating a progestin with high contraceptive efficacy while minimizing the undesirable androgenic side effects associated with earlier progestins. nih.govscispace.com Research efforts were focused on modifying the testosterone-derived structure to enhance selectivity for the progesterone (B1679170) receptor and reduce interaction with the androgen receptor. nih.gov

This compound was first described in scientific literature in 1977 and was developed by Ortho Pharmaceutical Corporation. nih.govdrugbank.com It was introduced as a component of combined oral contraceptives in 1986. wikipedia.org On December 29, 1989, this compound received FDA approval. nih.govdrugbank.com Early clinical trials in the 1990s confirmed its high contraceptive efficacy and favorable cycle control. nih.govresearchprotocols.org These studies also highlighted its minimal androgenic activity, a key distinguishing feature from second-generation progestins. nih.gov

In 1999, a combination of this compound and estradiol (B170435) was approved in the United States for use in menopausal hormone therapy. wikipedia.org The research trajectory has also included the development of different formulations, including monophasic and triphasic oral contraceptives. researchgate.net Furthermore, its active metabolite, norelgestromin, has been utilized in transdermal contraceptive patches. tandfonline.com

Table 2: Key Milestones in this compound Development

| Year | Milestone |

| 1977 | First described in scientific literature drugbank.com |

| 1986 | Introduced as a component of combined oral contraceptives wikipedia.org |

| 1989 | Granted FDA approval nih.govdrugbank.com |

| 1999 | Approved in combination with estradiol for menopausal hormone therapy in the U.S. wikipedia.org |

| 2005 | A generic version for menopausal hormone therapy became available in the U.S. wikipedia.org |

Current Academic Research Paradigms and Unanswered Questions

Current research on this compound continues to explore its nuanced pharmacological profile and potential new applications. A significant area of investigation is its low androgenicity and the associated clinical benefits. researchgate.net Research has focused on its favorable effects on lipid profiles and carbohydrate metabolism compared to more androgenic progestins. nih.govnih.govtandfonline.com Specifically, this compound does not appear to counteract the beneficial increase in high-density lipoprotein (HDL) cholesterol induced by estrogen. nih.govresearchgate.net

The mechanism behind this compound's anti-androgenic effects is a subject of ongoing study. It is understood to involve a low binding affinity for the androgen receptor and an increase in sex hormone-binding globulin (SHBG) levels, which reduces the amount of free, biologically active testosterone. researchgate.netnih.gov Recent research suggests the anti-androgenic activity is also related to the inhibition of 5α-reductase activity. researchgate.nettandfonline.com

Recent studies have also uncovered a novel potential application for this compound as an antibacterial agent. A 2017 study found that it can inhibit the formation of staphylococcal biofilms and re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting it could be a lead compound for developing new antibiotics. wikipedia.org

Despite decades of clinical use and research, some questions remain. While short-term studies have shown a favorable safety profile, the long-term effects on cardiovascular risk are still an area of interest, with some studies suggesting a lower risk of venous thromboembolism compared to other third-generation progestins. nih.govtandfonline.com The precise molecular mechanisms underlying its efficacy in treating acne, beyond its general anti-androgenic properties, are also being further elucidated. researchgate.net Additionally, ongoing research continues to characterize the distinct pharmacological activities of its various metabolites. researchgate.netfda.gov A recent Italian study protocol published in 2025 highlights the continued interest in gathering up-to-date data on the effects of monophasic this compound/ethinyl estradiol on menstrual characteristics and other health parameters. researchprotocols.org

Stereochemical and Structural Aspects of Norgestimate and Analogues

Chemical Structure Elucidation and Characterization

The structure of norgestimate (B1679921) has been elucidated through various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. cambridge.orgresearchgate.net HPLC methods have been developed that can effectively separate this compound from its potential degradation products and, crucially, can resolve its geometric isomers. capes.gov.brresearchgate.net The crystal structure reveals two independent molecules in the asymmetric unit, which differ in the conformation of their acetate (B1210297) groups. cambridge.org

This compound's chemical architecture is distinguished by two key functional groups attached to its steroidal backbone, which differentiate it from other progestins. tandfonline.com

C-3 Oxime Group : A defining feature is the oxime group (=N-OH) at the C-3 position of the steroid A-ring. tandfonline.comtandfonline.com This group replaces the C-3 keto group that is characteristic of many androgenic steroid compounds. tandfonline.com This substitution is a primary contributor to the molecule's reduced androgenicity. tandfonline.comtandfonline.com

C-17 Acetate Group : At the C-17 position, an acetate ester is present. tandfonline.comtandfonline.com This C-17 acetate, along with the C-3 oxime, inhibits the molecule's ability to bind to androgen receptors. tandfonline.com this compound acts as a prodrug, and this acetate group is rapidly hydrolyzed in the body to form the primary active metabolite, norelgestromin (B1679859) (17-deacetyl this compound). tandfonline.comresearchgate.net

Ethynyl (B1212043) Group : Like many synthetic progestins, this compound possesses an ethynyl group (-C≡CH) at the C-17α position. nih.gov This group is crucial for its progestational activity.

Table 1: Key Structural Features of this compound

| Feature | Position | Chemical Group | Significance |

| Oxime | C-3 | =N-OH | Replaces keto group, reducing androgenicity. tandfonline.comtandfonline.com |

| Acetate Ester | C-17β | -OC(O)CH₃ | Contributes to prodrug nature; hydrolyzed to active metabolite. tandfonline.comresearchgate.net |

| Ethyl Group | C-13 | -CH₂CH₃ | Part of the gonane (B1236691) steroid structure. tandfonline.comtandfonline.com |

| Ethynyl Group | C-17α | -C≡CH | Essential for progestational activity and allows for chemical modification. nih.govmedchemexpress.com |

Stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements, is a critical aspect of this compound's chemistry. studyrocket.co.ukwikipedia.org The molecule exhibits both geometric and optical isomerism.

Optical Isomerism : this compound is an optically active compound. The biologically active form is the dextrorotatory enantiomer, specifically d-(17α)-13-ethyl-17-(acetyloxy)-18,19-dinorpregn-4-ene-20-yn-3-one-oxime. google.comgoogle.com Enantiomers are non-superimposable mirror images of each other, often designated as d- (dextro) and l- (levo) forms based on their effect on plane-polarized light. studyrocket.co.uklibretexts.org The synthesis of the optically pure d-isomer was a key development for its therapeutic use. google.com

Geometric Isomerism : The oxime group at the C-3 position gives rise to geometric isomers, also known as E/Z isomers (from the German entgegen and zusammen) or syn/anti isomers. wikipedia.orgcapes.gov.brresearchgate.net This isomerism occurs due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime. studyrocket.co.uk Synthesized this compound is typically a mixture of the (E)- and (Z)-oxime isomers. google.comfda.gov These isomers can be separated and characterized using chromatographic techniques like HPLC. researchgate.net

Table 2: Types of Isomerism in this compound

| Type of Isomerism | Description | Relevance to this compound |

| Optical Isomerism | Molecules are non-superimposable mirror images (enantiomers). wikipedia.orgsimply.science | The therapeutically used form is the single d-enantiomer. google.comgoogle.com |

| Geometric Isomerism | Atoms have different spatial arrangements around a double bond (E/Z or cis/trans). studyrocket.co.uk | The C-3 oxime group results in a mixture of E- and Z-isomers. wikipedia.orggoogle.com |

Synthetic Methodologies for this compound and its Key Intermediates

The synthesis of this compound, particularly its optically active d-form, involves multi-step chemical processes. Patent literature outlines several routes for its production, often starting from related steroid precursors.

A common synthetic pathway for high-purity d-norgestimate involves the following key steps google.com:

Starting Material : The process begins with d-norgestrel, which is d-(17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-ene-20-yn-3-one.

Acetylation : The hydroxyl group at the C-17 position of d-norgestrel is acetylated to form d-(17α)-13-ethyl-17-(acetyloxy)-18,19-dinorpregn-4-ene-20-yn-3-one (d-norgestrel acetate).

Oximation : The keto group at the C-3 position of the acetylated intermediate is reacted with an oximation agent, such as hydroxylamine, to form the C-3 oxime. This step yields d-norgestimate as a mixture of its E- and Z-isomers. google.com

Hydrolysis (for Norelgestromin) : The key intermediate and major metabolite, norelgestromin (17-deacetyl this compound), can be synthesized by the selective hydrolysis of the C-17 acetate group from the E- or Z-isomer of this compound. google.com

An alternative synthesis described involves starting with 13-ethyl-3-methoxygona-2,5(10)-diene-17β-ol, reacting it with hydroxylammonium chloride to form an oxime, followed by oxidation at C-17 and subsequent ethynylation to produce the norelgestromin intermediate. google.com

Targeted Chemical Modification Strategies

The functional groups on the this compound molecule provide sites for targeted chemical modifications to create new analogues or probes for research purposes.

This compound's structure inherently contains a functionality amenable to "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible.

The terminal alkyne (ethynyl) group at the C-17α position is a perfect handle for such modifications. nih.govmedchemexpress.com This alkyne group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com In this reaction, the alkyne on this compound or its metabolites (like norelgestromin) can be "clicked" onto a molecule containing an azide (B81097) group (-N₃). medchemexpress.com This strategy allows for the straightforward attachment of various molecular entities, such as:

Fluorescent dyes for imaging studies.

Biotin tags for affinity purification.

Linkers for conjugation to other drugs or biomolecules.

The metabolite norelgestromin is explicitly identified as a click chemistry reagent due to its retained alkyne group, demonstrating the potential for using the this compound scaffold in chemical biology and drug discovery applications. medchemexpress.com

Biochemical Metabolism and Metabolite Profiling of Norgestimate

Primary Metabolic Pathways and Biotransformation Kinetics

Norgestimate (B1679921) is considered a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. tandfonline.comresearchgate.netmedkoo.com The primary metabolic transformations of this compound occur rapidly and extensively during its first pass through the gastrointestinal tract and liver. nih.govfda.govwikidoc.orgrxlist.com

Deacetylation to Norelgestromin (B1679859) (17-Deacetyl-Norgestimate)

The initial and major metabolic step for this compound is deacetylation. tandfonline.comresearchgate.netwikipedia.orgcaymanchem.com This process involves the removal of the acetate (B1210297) group at the 17th position of the steroid molecule, leading to the formation of its primary active metabolite, norelgestromin, also known as 17-deacetyl-norgestimate. tandfonline.comcaymanchem.comfda.govresearchgate.net This conversion happens in the gut wall and the liver. fda.govnih.govnih.gov

Norelgestromin is the main contributor to the progestational activity of this compound. tandfonline.comresearchgate.net Following oral administration, peak serum concentrations of norelgestromin are generally reached within two hours. fda.govrxlist.com While this compound itself has a short half-life, the half-life of norelgestromin is significantly longer, exceeding 24 hours, which is attributed to the protective effect of its oxime group against rapid further metabolism. tandfonline.comresearchgate.net

Formation of Norgestrel (B7790687) (Levonorgestrel) as an Active Metabolite

A smaller portion of this compound, estimated to be around 20-25%, is metabolized into another active compound, levonorgestrel (B1675169). tandfonline.comwikipedia.orgresearchprotocols.org Norgestrel is the racemic mixture of dextronorgestrel and the biologically active enantiomer, levonorgestrel. drugbank.com This metabolic pathway involves both deacetylation and deoximation of the parent compound. nih.govdrugbank.com

Identification of Minor Active Metabolites (e.g., Levonorgestrel 17β-Acetate)

In addition to the primary metabolites, a very minor active metabolite, levonorgestrel 17β-acetate, has been identified. wikipedia.orgwikipedia.org This compound, also known as 3-ketothis compound, is formed in small amounts. wikipedia.org Despite its minimal quantity, it exhibits high affinity for the progesterone (B1679170) receptor. wikipedia.orgnih.gov

Secondary Metabolic Transformations

Following the primary metabolic conversions, the active metabolites of this compound undergo further transformations, leading to their inactivation and eventual excretion from the body. researchgate.netwikipedia.org

Hydroxylation and Conjugation (e.g., Glucuronidation, Sulfation)

The metabolites of this compound, including norelgestromin and levonorgestrel, are subject to hydroxylation, a process that introduces hydroxyl groups into the steroid structure. tandfonline.comfda.govfda.govnih.gov Following hydroxylation, these metabolites undergo conjugation reactions. researchgate.netwikipedia.orgnih.gov The two main conjugation pathways are glucuronidation and sulfation, which involve the attachment of glucuronic acid or sulfate (B86663) groups, respectively. tandfonline.comfda.govnih.govdrugs.com These conjugation processes increase the water solubility of the metabolites, facilitating their elimination from the body through urine and feces. fda.govwikidoc.orgrxlist.com

Cleavage and Reduction Reactions (e.g., Oxime Cleavage, Ketone Reduction, Double Bond Reduction)

Further metabolic changes include cleavage of the oxime group and reduction reactions. tandfonline.comtandfonline.com The oxime group at the C3 position can be cleaved, and the ketone group at the same position can be reduced. tandfonline.comtandfonline.com Additionally, the double bond between the C4 and C5 positions of the steroid's A-ring can be reduced. tandfonline.comtandfonline.com These reactions are part of the extensive metabolic cascade that ultimately deactivates the progestogenic compounds. fda.govnih.gov

Interactive Data Table: Major Metabolites of this compound

| Metabolite | Formation Pathway | Primary/Secondary | Activity |

| Norelgestromin | Deacetylation | Primary | Active |

| Norgestrel (Levonorgestrel) | Deacetylation and Deoximation | Primary | Active |

| Levonorgestrel 17β-Acetate | Minor pathway | Minor | Active |

| Hydroxylated Metabolites | Hydroxylation | Secondary | Inactive |

| Glucuronide Conjugates | Glucuronidation | Secondary | Inactive |

| Sulfate Conjugates | Sulfation | Secondary | Inactive |

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro studies utilizing human cellular and subcellular fractions have been instrumental in elucidating the metabolic fate of this compound. These experimental systems, which include gastrointestinal mucosa and hepatic microsomes, allow for a detailed investigation of the initial metabolic transformations the compound undergoes.

The gastrointestinal tract and the liver are primary sites for the first-pass metabolism of many orally administered drugs, and this compound is no exception. nih.govresearchgate.net In vitro models have demonstrated that this compound is extensively metabolized in both human intestinal mucosa and liver microsomes. nih.govresearchgate.net

Studies using human intestinal mucosa, specifically from the colon and stomach, have shown that this compound is rapidly deacetylated to its primary metabolite, 17-deacetyl this compound. nih.gov In an experiment involving histologically normal colon mucosa mounted in a Ussing chamber, after two hours of exposure to [3H]this compound, a significant portion of the parent compound was metabolized. nih.gov The resulting mixture contained 38.1% (± 11.6%) unchanged this compound, 49.2% (± 14.5%) as 17-deacetyl this compound, and 8.1% (± 4.5%) as conjugated metabolites. nih.gov Smaller quantities of 3-keto this compound and norgestrel were also detected. nih.gov Similar metabolic activity, with 17-deacetyl this compound as the main product, was observed in stomach tissue. nih.gov

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, also play a crucial role in this compound metabolism. nih.gov In vitro incubations with human liver microsomes revealed that deacetylation to 17-deacetyl this compound occurs even without the presence of cofactors. nih.gov However, in the presence of NADPH, the metabolism is significantly enhanced. nih.gov After a five-hour incubation with NADPH, only 30.5% (± 14.6%) of the initial this compound remained. nih.gov The major metabolite formed was 17-deacetyl this compound, accounting for 39.3% (± 20.5%) of the steroid present. nih.gov Other metabolites identified included norgestrel (10.0% ± 2.3%) and less than 2% of 3-keto this compound, with 15.5% (± 8.9%) remaining as uncharacterized metabolites. nih.gov These findings underscore the rapid deacetylation of this compound by both the gut wall and the liver. nih.govresearchgate.net

Table 1: In Vitro Metabolism of this compound in Human Gastrointestinal Mucosa

| Tissue | Incubation Time (hours) | % this compound Remaining | % 17-deacetyl this compound | % Conjugated Metabolites | Other Metabolites Detected |

|---|---|---|---|---|---|

| Colon Mucosa | 2 | 38.1 ± 11.6 | 49.2 ± 14.5 | 8.1 ± 4.5 | 3-keto this compound, Norgestrel |

Table 2: In Vitro Metabolism of this compound in Human Hepatic Microsomes (5-hour incubation)

| Condition | % this compound Remaining | % 17-deacetyl this compound | % Norgestrel | % 3-keto this compound | % Uncharacterized Metabolites |

|---|---|---|---|---|---|

| Without NADPH | Deacetylation occurs | Major metabolite | Not specified | Not specified | Not specified |

The metabolic conversion of this compound and its metabolites is dependent on specific cofactors, highlighting the involvement of enzymatic systems such as cytochrome P450 (CYP) enzymes. The deacetylation of this compound to 17-deacetyl this compound in liver microsomes can proceed without the presence of NADPH, suggesting the involvement of esterases. nih.gov

However, the subsequent metabolism of 17-deacetyl this compound is explicitly dependent on both NADPH and oxygen. nih.goviarc.fr This dependency is characteristic of CYP-mediated reactions. nih.gov The breakdown of [3H]17-deacetyl this compound in human liver microsomes, which leads to the formation of norgestrel and other metabolites, was shown to require both NADPH and oxygen. nih.govresearchgate.net This indicates that the conversion of the deacetylated metabolite is an oxidative process, likely carried out by the mixed-function oxidase system located in the endoplasmic reticulum. nih.govconicet.gov.ar

Table 3: Cofactor Dependencies for this compound Metabolism

| Metabolic Step | Substrate | Product(s) | Cofactor Dependency | Implied Enzyme System |

|---|---|---|---|---|

| Deacetylation | This compound | 17-deacetyl this compound | Independent of NADPH | Esterases |

Receptor Pharmacology and Molecular Interactions of Norgestimate

Progesterone (B1679170) Receptor (PR) Binding and Agonist Activity

The progestational effects of norgestimate (B1679921) are central to its clinical applications and are a direct consequence of its interaction with the progesterone receptor (PR).

This compound itself demonstrates a notable affinity for the progesterone receptor. In binding assays using rabbit uterine receptors, this compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 3.5 nM to 5.01 nM. tandfonline.comtandfonline.comfda.gov Its relative binding affinity (RBA) for the PR has been reported to be similar to that of natural progesterone. nih.gov One study reported an RBA of 1.24 for this compound. tandfonline.comtandfonline.com However, other studies using human uterine cytosol have suggested that this compound has a lower RBA, indicating it functions more as a prodrug whose metabolites are the primary active compounds. nih.gov this compound and its metabolite norelgestromin (B1679859) act as partial agonists at the progesterone receptor. tandfonline.comresearchgate.net

Interactive Table: Progesterone Receptor Binding Data for this compound

| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) |

| This compound | Rabbit Uterine | 3.5 - 5.01 tandfonline.comtandfonline.comfda.gov | 1.24 tandfonline.comtandfonline.com |

| This compound | Human Myometrial | - | 0.8% (L-isomer) nih.gov |

| This compound | - | 13 (EC50) tandfonline.comresearchgate.net | - |

This compound is considered a prodrug because it is rapidly and extensively metabolized in the body. medkoo.comfda.gov Its primary active metabolite is norelgestromin (also known as 17-deacetylthis compound or levonorgestrel (B1675169) 3-oxime), which is responsible for most of the progestational activity. tandfonline.comalessandragraziottin.it A smaller portion of this compound is converted to levonorgestrel. glowm.comwikipedia.org

Interactive Table: Comparative Progesterone Receptor Binding of this compound and its Metabolites

| Compound | Receptor Source | IC50 (nM) | Relative Binding Affinity (RBA) vs. Progesterone (P) or Promegestone |

| This compound | Rabbit Uterine | 5.01 fda.gov | Similar to P nih.gov |

| Norelgestromin | Rabbit Uterine | 2.82 fda.gov | Similar to P nih.gov |

| Levonorgestrel Acetate (B1210297) | Human Myometrial | - | 110% (vs. R5020) nih.gov |

| Levonorgestrel | Rabbit Uterine | 0.71 fda.gov | ~5x that of P nih.gov |

| Norelgestromin | - | 11.1 (EC50) tandfonline.comresearchgate.net | 10% (vs. Promegestone) wikipedia.org |

| Levonorgestrel | - | - | 150% (vs. Promegestone) wikipedia.org |

There is evidence supporting both direct activity of this compound at the PR and its function as a prodrug. The sustained potency of this compound when administered subcutaneously suggests that its progestational activity is not entirely dependent on first-pass hepatic metabolism, indicating some direct action. tandfonline.comtandfonline.com However, competition binding experiments strongly suggest that this compound primarily acts as a prodrug. nih.gov The rapid conversion of this compound to its more active metabolites, norelgestromin and levonorgestrel, which then bind with high affinity to the PR, is considered the main mechanism of its biological effect. researchgate.netnih.gov While norelgestromin is found in high concentrations in circulation, its binding to the human progesterone receptor is relatively low. glowm.com

Androgen Receptor (AR) Interactions

A key characteristic of this compound is its minimal androgenic activity, which is a result of its specific interactions with the androgen receptor (AR).

This compound exhibits a very weak affinity for the androgen receptor. tandfonline.com In radioligand binding assays using rat prostatic receptors, the IC50 of this compound for the AR was 764 nM, significantly higher than its IC50 for the PR (3.5 nM). tandfonline.comtandfonline.comcaymanchem.com This translates to a high androgen-to-progestin receptor binding selectivity ratio of 219, indicating a highly selective progestational response with minimal androgenic potential. tandfonline.comtandfonline.com The relative binding affinity of this compound for the rat prostatic AR is only about 0.3% of that of dihydrotestosterone (B1667394) (DHT). wikipedia.org

Interactive Table: Androgen and Progesterone Receptor Binding and Selectivity

| Compound | AR IC50 (nM) (Rat Prostatic) | PR IC50 (nM) (Rabbit Uterine) | AR:PR Selectivity Ratio (IC50) | RBA for AR (vs. DHT) |

| This compound | 764 - 857 tandfonline.comtandfonline.comfda.govcaymanchem.com | 3.5 - 5.01 tandfonline.comtandfonline.comfda.gov | 219 tandfonline.comtandfonline.com | 0.3% wikipedia.org |

| Norelgestromin | 156 fda.gov | 2.82 fda.gov | 48 wikipedia.org | 1.3% tandfonline.comwikipedia.org |

| Levonorgestrel | 11 fda.gov | 0.71 fda.gov | 11 wikipedia.org | 22% wikipedia.org |

| Progesterone | - | 1.87 fda.gov | 93 wikipedia.org | - |

The low androgenicity of this compound is directly linked to its chemical structure. tandfonline.com The presence of a C-3 oxime group, which replaces the C-3 keto group typical of androgenic compounds, is a primary factor in reducing its ability to bind to the androgen receptor. tandfonline.comnih.gov Additionally, the C-17 acetate group further inhibits its binding to the AR. tandfonline.com These structural modifications distinguish this compound from other 19-nortestosterone derivatives like levonorgestrel, contributing to its favorable profile of high progestational selectivity and minimal androgenic side effects. tandfonline.comnih.gov

Estrogen Receptor (ER) Interactions

The estrogenic activity of this compound and its metabolites is a key aspect of its pharmacological profile, demonstrating selective interactions with estrogen receptor subtypes.

This compound and its primary active metabolite, norelgestromin, exhibit selective agonist activity at the Estrogen Receptor α (ERα), while showing no significant activity at the Estrogen Receptor β (ERβ). tandfonline.comresearchgate.netnih.gov This selective binding indicates that the estrogenic effects of this compound are mediated specifically through the ERα pathway. The potency of this interaction is characterized as a partial agonism with relatively low affinity. researchgate.netnih.gov

Research using human receptor-responsive cell lines has determined the half-maximal effective concentrations (EC50) for this agonist activity. These findings quantify the concentration at which the compounds produce half of their maximal response at the ERα receptor.

| Compound | Receptor | Activity | EC50 (nM) | Source |

|---|---|---|---|---|

| This compound | ERα | Agonist | 30.4 | tandfonline.comresearchgate.netnih.gov |

| Norelgestromin (17-deacetylthis compound) | ERα | Agonist | 43.4 | tandfonline.comresearchgate.netnih.gov |

| This compound | ERβ | Inactive | N/A | tandfonline.comresearchgate.net |

| Norelgestromin (17-deacetylthis compound) | ERβ | Inactive | N/A | tandfonline.comresearchgate.net |

Glucocorticoid Receptor (GR) Interactions

This compound's interaction with the glucocorticoid receptor is characterized by low affinity and antagonistic properties.

This compound and its metabolite norelgestromin have been identified as full antagonists at the glucocorticoid receptor (GR). researchgate.netnih.gov However, their binding affinity for the GR is very low, suggesting that this interaction may not be clinically significant under normal conditions. tandfonline.comtandfonline.com The half-maximal inhibitory concentration (IC50), which measures the concentration of the compound needed to inhibit 50% of the receptor's activity, reflects this low affinity.

| Compound | Receptor | Activity | IC50 (nM) | Source |

|---|---|---|---|---|

| This compound | GR | Antagonist | 325 | tandfonline.comresearchgate.netnih.gov |

| Norelgestromin (17-deacetylthis compound) | GR | Antagonist | 255 | tandfonline.comresearchgate.netnih.gov |

Mineralocorticoid Receptor (MR) Interactions

The interaction of this compound with the mineralocorticoid receptor demonstrates antagonistic activity with a moderate level of affinity.

This compound and norelgestromin act as antagonists at the mineralocorticoid receptor (MR). researchgate.netnih.gov While initial reports described the binding affinity as negligible, subsequent research has established a moderate affinity for the MR. tandfonline.comresearchgate.net This anti-mineralocorticoid activity is considered clinically relevant, as it may counteract sodium and water retention. tandfonline.comtandfonline.com The binding affinity has been quantified through both IC50 values and the inhibition constant (Ki) against aldosterone, the primary natural ligand for the MR.

| Compound | Receptor | Activity | Binding Affinity (nM) | Source |

|---|---|---|---|---|

| This compound | MR | Antagonist | IC50: 81.2 | researchgate.netnih.gov |

| Norelgestromin (17-deacetylthis compound) | MR | Antagonist | IC50: 83.7 | researchgate.netnih.gov |

| This compound | MR | Antagonist | Ki: 232 | tandfonline.comtandfonline.com |

| Norelgestromin (17-deacetylthis compound) | MR | Antagonist | Ki: 140 | tandfonline.comtandfonline.com |

Interactions with Sex Hormone-Binding Globulin (SHBG)

Indirect Modulation of SHBG Levels via Estrogenic Co-Administration

When this compound is administered in combination with an estrogen, typically ethinyl estradiol (B170435), it leads to a pronounced increase in the hepatic synthesis and serum concentrations of SHBG. fda.govtandfonline.comwebmd.com This effect is primarily driven by the estrogenic component of the formulation, as estrogens are known to stimulate SHBG production. nih.govmedicalnewstoday.com However, the choice of progestin significantly influences the magnitude of this estrogen-induced rise. Progestins with higher androgenicity can partially counteract the effect of estrogen on SHBG. tandfonline.com

This compound is considered to have minimal intrinsic androgenicity and does not significantly oppose the stimulatory effect of ethinyl estradiol on SHBG levels. fda.govsmj.org.sa Consequently, combined oral contraceptives containing this compound and ethinyl estradiol result in a substantial elevation of circulating SHBG. tandfonline.com Clinical studies have demonstrated that treatment with a combination of 250 µg of this compound and 35 µg of ethinyl estradiol can increase SHBG levels by 200-240% from baseline. nih.gov Another study comparing a this compound/ethinyl estradiol regimen to a levonorgestrel/ethinyl estradiol regimen found that the this compound-containing preparation produced significantly higher SHBG levels. nih.gov This elevation in SHBG contributes to the anti-androgenic properties of the combination by increasing the binding of endogenous androgens like testosterone (B1683101), thereby reducing the concentration of free, biologically active testosterone. fda.govnih.gov

Structure Activity Relationship Sar Studies of Norgestimate

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. medcraveonline.comwikipedia.org For progestins like norgestimate (B1679921), QSAR models help to establish a statistically significant correlation between the molecular structure and activities such as receptor binding affinity and oral contraceptive potency. wikipedia.orgunicamp.br

Chemometrics applies mathematical and statistical methods to chemical data. mdpi.com In the study of progestins, including this compound, various chemometric techniques are employed to analyze the complex relationships between molecular descriptors and biological activity. mdpi.comunicamp.br

Principal Component Analysis (PCA): PCA is a statistical procedure used to reduce the dimensionality of a large set of variables while retaining most of the information. mdpi.comdiva-portal.org In QSAR studies of progestogens, PCA has been used to identify the most critical descriptors that explain the variance in biological activities. unicamp.brresearchgate.net For instance, a study on a series of progestogens found that over 96% of the information regarding their activity could be explained by the first three principal components, indicating that progestogen activity is a three-dimensional phenomenon. unicamp.br

Hierarchical Cluster Analysis (HCA): HCA is a method of cluster analysis which seeks to build a hierarchy of clusters. In SAR studies of contraceptive progestogens, HCA has been used to classify molecules with high activity as distinct from those with low activity, based on descriptors selected by PCA. unicamp.brresearchgate.net

Neural Networks (NN): Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. mdpi.com They are particularly useful for modeling non-linear relationships between chemical structure and biological activity. unicamp.br In the context of progestogen SAR, neural networks have successfully classified high-activity molecules from low-activity ones, using the same descriptors identified through PCA. unicamp.brresearchgate.net Studies comparing different QSAR methods have shown that a genetic neural network (GNN) protocol can achieve superior results in predicting the progesterone (B1679170) receptor binding affinity of steroids. acs.org

The biological activity of this compound and other progestins is significantly correlated with various calculated physicochemical parameters and electronic indices. unicamp.br These descriptors quantify different aspects of the molecule's properties. frontiersin.orgmlsu.ac.in

Physicochemical Parameters: These include properties like lipophilicity (logP), molar refractivity, and molecular weight. frontiersin.orgmlsu.ac.in For example, the oral contraceptive activity of a series of progestogens has been correlated with a specific set of physicochemical parameters identified through PCA. unicamp.br

Electronic Indices: These descriptors relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and dipole moments. frontiersin.org The electronic indices method (EIM) has been used to discriminate between high and low activity progestogens by analyzing the difference in electron densities of selected molecular orbitals in specific regions of the molecules. unicamp.br

A study utilizing the semi-empirical Austin Model 1 (AM1) method to calculate these parameters found that different sets of descriptors correlated with oral contraceptive activity, androgenic effect, and binding affinity for sex hormone-binding globulin (SHBG), suggesting that the progestogen-receptor interaction is dependent on the specific biological activity being measured. unicamp.br

Below is a table summarizing key physicochemical parameters and their relevance in QSAR studies.

| Parameter | Description | Relevance in Drug Design |

| Lipophilicity (logP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom or group and its polarizability. | Relates to the size and binding of the molecule to the receptor. |

| Molecular Weight (MW) | The mass of a molecule. | Affects diffusion and transport across biological membranes. |

| HOMO/LUMO Energy | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences polar interactions with the receptor. |

| E-state Index | Encodes information about the topology and electronic environment of molecular fragments. researchgate.net | Useful for identifying structural attributes responsible for various biological responses. researchgate.net |

Activity Landscape Analysis and Matched Molecular Pair (MMP) Approaches

Activity landscape analysis provides a visual representation of the relationship between structural similarity and biological activity. researchgate.net A key concept in this analysis is the "activity cliff," which represents a pair of structurally similar molecules with a large difference in potency. researchgate.net

Matched Molecular Pair (MMP) analysis is a computational technique that identifies pairs of molecules differing by a single, well-defined structural transformation. eyesopen.comknime.comwikipedia.org This method is powerful for understanding how small chemical modifications can impact a compound's properties. wikipedia.org In the context of this compound, MMP analysis can be used to compare its activity with structurally related steroids. For example, an analysis identified an activity cliff pair between this compound and testosterone (B1683101) propionate. researchgate.net This highlights how a specific structural change can lead to a significant shift in biological activity.

The general steps in an MMP analysis include:

Preparation of input structures.

Indexing the structures to identify common cores and substituent changes.

Extraction of transformations and matched molecular pairs. eyesopen.com

This data-driven approach allows for the systematic mining of large datasets to identify transformations that consistently lead to desired changes in activity. eyesopen.com

Impact of Stereochemistry and Specific Functional Groups on Biological Activity

The stereochemistry and the presence of specific functional groups in the this compound molecule are critical determinants of its biological activity. tandfonline.comnih.gov Stereoisomers, which have the same chemical formula but different spatial arrangements of atoms, can exhibit vastly different pharmacological profiles. nih.govnih.govbiomedgrid.com

This compound itself is a prodrug and is metabolized into several active compounds, primarily norelgestromin (B1679859) (the major metabolite) and levonorgestrel (B1675169). tandfonline.comnih.govresearchprotocols.org The unique structural features of this compound contribute to its distinct activity profile.

C-3 Oxime Group: A defining feature of this compound is the oxime group at the C-3 position. tandfonline.com This modification, replacing the typical 3-keto group found in many androgenic compounds, is a key contributor to this compound's reduced androgenicity compared to progestins like levonorgestrel. tandfonline.comnih.gov The oxime group also protects the molecule from rapid metabolism. tandfonline.com The stereochemistry of the oxime group (E/Z isomerism) can also influence biological activity. mdpi.com

C-17 Acetate (B1210297) Group: The acetate group at the C-17 position is rapidly hydrolyzed to form norelgestromin, which is responsible for most of the progestational activity of the parent compound. tandfonline.com This deacetylation is an essential step in the bioactivation of this compound. fda.gov

The table below summarizes the relative binding affinities (RBAs) of this compound and its metabolites to the progesterone receptor (PR) and androgen receptor (AR), illustrating the impact of these functional groups.

| Compound | Relative Binding Affinity for PR (%) | Relative Binding Affinity for AR (%) |

| Progesterone | 100 | 0.003-0.025 (vs. DHT) |

| This compound | 1.2 - 15 | 0.003-0.025 (vs. DHT) |

| Norelgestromin | 10 | - |

| Levonorgestrel | 125 - 150 | 0.220 (vs. DHT) |

| 3-keto this compound | ~500 (vs. Progesterone) | 0.003-0.025 (vs. DHT) |

| Data compiled from multiple sources. wikipedia.orgnih.govpharmgkb.org |

These data demonstrate that while levonorgestrel has a high affinity for both the PR and AR, this compound and its primary metabolites exhibit a more selective progestational effect with significantly lower androgen receptor affinity. nih.gov The ratio of androgen to progestin receptor binding affinity serves as a measure of selectivity, with a higher ratio indicating better selectivity. nih.gov this compound shows a much greater selectivity than levonorgestrel. nih.gov

Enzymatic and Protein Binding Interactions of Norgestimate and Its Metabolites

Modulation of 5α-Reductase Activity

A significant component of norgestimate's anti-androgenic effect is its ability to inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) into the more potent androgen, 5α-dihydrotestosterone (DHT). tandfonline.comresearchgate.net Elevated DHT concentrations are a key factor in the pathogenesis of androgenic skin disorders. tandfonline.com

In vitro research using breast skin models has demonstrated that This compound (B1679921) is a potent inhibitor of 5α-reductase activity. tandfonline.comresearchgate.net One study reported a 50% inhibition (IC50) at a concentration of 10 pM, which is in the range of the well-known 5α-reductase inhibitor, finasteride (B1672673) (IC50 of 1 pM). tandfonline.com Other studies have reported an IC50 value of 10 µM. researchgate.netnih.gov this compound and dienogest, in particular, have been noted for combining 5α-reductase inhibition with minimal androgenic potential. researchgate.netnih.gov When compared to other progestins, this compound demonstrates a significant inhibitory effect. tandfonline.comnih.gov

| Compound | IC50 for 5α-Reductase Inhibition (in vitro) |

|---|---|

| This compound | 10 pM |

| Levonorgestrel (B1675169) | 52 pM |

| Dienogest | 55 pM |

| Cyproterone (B1669671) Acetate (B1210297) | 87 pM |

| Gestodene (B1671452) | 98 pM |

| Finasteride (Reference) | 1 pM |

Data sourced from in vitro breast skin models. tandfonline.comtandfonline.com

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2B6, CYP2C9)

This compound undergoes rapid and extensive metabolism. drugbank.comnih.gov Following administration, it is deacetylated to its primary active metabolite, 17-deacetylthis compound, also known as norelgestromin (B1679859) (NGMN). nih.govdrugbank.com This metabolite is further deoximated to form another active metabolite, norgestrel (B7790687) (NG), which exists as levonorgestrel. drugbank.commedchemexpress.com

The metabolism of these active compounds is heavily reliant on the cytochrome P450 (CYP450) enzyme system.

17-deacetylthis compound (Norelgestromin) : The metabolism of this primary metabolite is principally carried out by CYP3A4. nih.govdrugbank.com Studies have determined that the fraction of NGMN metabolized (fm) by CYP3A4 is 0.57. nih.gov CYP2B6 and, to a lesser degree, CYP2C9 also contribute to its metabolism. nih.govdrugbank.com

Norgestrel (Levonorgestrel) : This downstream metabolite is also oxidized by CYP3A4. nih.govdrugbank.com

In addition to being substrates, this compound and its metabolites act as reversible, competitive inhibitors of various CYP450 isoenzymes, as demonstrated in studies using human liver microsomes. fda.gov

| Compound | CYP450 Isozymes Competitively Inhibited |

|---|---|

| This compound | CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |

| 17-deacetylthis compound (Norelgestromin) | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5 |

| D-norgestrel (Levonorgestrel) | CYP2A6, CYP2C9, CYP2C19, CYP3A4/5 |

Data from in vitro studies on human liver microsomes. fda.gov

UDP-Glucuronosyltransferase (UGT) Interactions (e.g., UGT1A1)

Phase II metabolic reactions, specifically glucuronidation, are also critical for the elimination of this compound's metabolites. The enzyme UGT1A1 is primarily responsible for the O-glucuronidation of norgestrel. nih.govdrugbank.com Research has shown that CYP3A4 and UGT1A1 together have a major role in the clearance of norgestrel, with a combined fraction metabolized (fm) value of 1, indicating they are responsible for nearly all of its elimination. nih.gov While the metabolism of this compound's primary metabolite, norelgestromin, is dominated by CYP enzymes, UGTs may also play a minor role. springermedizin.de

| Metabolite | Primary Metabolic Enzymes |

|---|---|

| 17-deacetylthis compound (Norelgestromin) | CYP3A4 (major), CYP2B6, CYP2C9 |

| Norgestrel (Levonorgestrel) | CYP3A4, UGT1A1 |

Summary of key metabolic pathways. nih.govdrugbank.com

Influence on Androgen Receptor (AR) Trafficking and Subnuclear Distribution

Beyond enzymatic inhibition, the anti-androgenic activity of this compound is also a function of its complex influence on androgen receptor (AR) dynamics, specifically AR trafficking and subnuclear distribution. tandfonline.comnih.govtandfonline.com This mechanism involves the process where the AR, upon binding to an androgen, translocates into the cell nucleus to interact with target DNA sequences and regulate gene expression. tandfonline.com

This compound and its metabolite, norelgestromin, have been shown to modulate this process. In one study, both compounds were found to decrease AR transcriptional activity. tandfonline.com This effect, however, was less pronounced than that of a potent anti-androgen like cyproterone acetate. tandfonline.com This modulation of AR activity at the nuclear level is a key component of the multifaceted anti-androgenic profile of this compound. tandfonline.comresearchgate.net

| Compound | Decrease in AR Transcriptional Activity |

|---|---|

| This compound and Norelgestromin | 24% |

| Cyproterone Acetate (Reference) | 47% |

Comparative data at the same concentration. tandfonline.com

Advanced Analytical Methodologies for Norgestimate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of norgestimate (B1679921), its metabolites, and related impurities. The choice of technique depends on the analytical objective, whether it is for routine quality control, metabolite profiling in biological samples, or resolving challenging isomeric forms.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of this compound in pharmaceutical formulations. researchgate.netcolab.ws Reversed-phase HPLC methods are commonly developed for simultaneous quantification of this compound and its potential impurities. researchgate.net These stability-indicating assays are essential for quality control, ensuring the purity and efficacy of the drug product. researchgate.netcapes.gov.br

A key challenge in this compound analysis is the presence of its syn and anti isomers, which must be separated for accurate quantification. capes.gov.brresearchgate.net Specific HPLC methods have been developed to resolve these isomers, often using a mobile phase consisting of a mixture of water, tetrahydrofuran, and methanol (B129727) on a reversed-phase column. capes.gov.brresearchgate.net

In metabolic studies, where tracking the fate of the drug is necessary, radiometric HPLC is employed. eco-vector.com Following administration of radiolabeled this compound, typically with tritium (B154650) ([³H]), metabolites are separated by HPLC and quantified by detecting their radioactivity. eco-vector.com This approach was instrumental in in-vitro studies using human intestinal mucosa and liver microsomes, which demonstrated that this compound is rapidly deacetylated to 17-deacetyl this compound. eco-vector.com

Table 1: Selected HPLC Methods for this compound and Impurity Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| This compound (syn/anti isomers), Ethinyl Estradiol (B170435) | 5-µm, reversed-phase | Water:Tetrahydrofuran:Methanol (65:25:10 v/v/v) | UV | Assay in tablets, separation of syn/anti isomers. | capes.gov.br |

| This compound, Ethinyl Estradiol, and potential impurities | sub-2µm fused core particle C8 (150mm x 4.6mm) | Gradient of water and acetonitrile | UV at 230 nm | Quantification of impurities in combination drug product. | researchgate.net |

| [³H]this compound and metabolites | Not specified | Not specified | Radiometric | In-vitro metabolism study in human gut and liver microsomes. | eco-vector.com |

While HPLC with UV detection is suitable for pharmaceutical dosage forms, the analysis of this compound and its metabolites in biological matrices like human serum requires the higher sensitivity and specificity of mass spectrometry. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalysis of this compound metabolites. icr.ac.uk This technique offers the ability to quantify multiple analytes simultaneously at very low concentrations (pg/mL levels). researchgate.net Methods have been developed for the simultaneous determination of this compound (NGM), 17-deacetylthis compound (17-DA-NGM), 3-ketothis compound, and norgestrel (B7790687) (NGL) in human serum. researchgate.net Sample preparation typically involves solid-phase extraction (SPE) to remove interfering substances from the plasma. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for these compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for steroid analysis, often considered a "gold standard" for forensic substance identification. eco-vector.com It provides excellent separation and structural information. However, its application to compounds like this compound can require chemical derivatization to increase their volatility and thermal stability, which adds complexity to the sample preparation. icr.ac.uk For this reason, LC-MS is often preferred for the analysis of progestins like this compound and its metabolites. icr.ac.uk Nevertheless, GC-MS has been successfully used for metabolic profiling of various progestins and for the analysis of related steroid hormones like progesterone (B1679170) and levonorgestrel (B1675169) in biological samples. eco-vector.comnih.govresearchgate.netresearchgate.net

Table 2: LC-MS/MS Parameters for Quantification of this compound and its Major Metabolite

| Analyte | Internal Standard | Ionization Mode | Mass Transition (m/z) | Linear Range (pg/mL) | Reference |

|---|---|---|---|---|---|

| 17-desacetyl this compound | 17-desacetyl this compound D6 | ESI Positive | 328.4 → 124.1 | 20–5000 | researchgate.net |

| Levonorgestrel | Levonorgestrel D6 | ESI Positive | 328.2 → 90.9 | 100–30000 | researchgate.net |

| This compound | This compound-d6 | ESI Positive, after derivatization | Not Specified | 5–500 | researchgate.net |

Capillary Electrochromatography (CEC) is a hybrid analytical technique that merges the high separation efficiency of capillary electrophoresis with the selectivity of HPLC. oup.comscispace.comoup.com A key advantage of CEC is the generation of a plug-like flow profile by an electroosmotic flow (EOF), which minimizes band broadening and results in significantly higher separation efficiencies compared to the parabolic flow in pressure-driven HPLC. researchgate.net

A CEC method was developed for the rapid separation of this compound and its degradation-related impurities, demonstrating a significant reduction in analysis time—over 50% faster than the conventional HPLC method. oup.comscispace.com The technique proved highly efficient, achieving baseline separation of this compound from its impurities, including its syn and anti isomers, in under 15 minutes. oup.com The method's performance was optimized by adjusting parameters such as the organic solvent composition (acetonitrile and tetrahydrofuran), buffer concentration, and applied voltage. oup.comoup.com

Table 3: Performance Comparison Between CEC and HPLC for this compound Isomer Analysis

| Parameter | Capillary Electrochromatography (CEC) | High-Performance Liquid Chromatography (HPLC) | Reference |

|---|---|---|---|

| Analysis Time | < 15 minutes | > 30 minutes | oup.comscispace.com |

| Plate Number (syn-norgestimate) | 118,000 plates/meter | Lower (not specified, but typically an order of magnitude less) | oup.com |

| Plate Number (anti-norgestimate) | 115,000 plates/meter | Lower | oup.com |

| Key Advantage | High efficiency and rapid analysis | Robustness and widespread availability | oup.comresearchgate.net |

Spectroscopic and Spectrometric Techniques for Structural Characterization

While chromatography separates components, spectroscopy is used to identify their molecular structure.

Infrared (IR) absorption spectrophotometry is a fundamental technique used for the chemical identification of pharmaceutical compounds. tutorchase.com The method is based on the principle that specific chemical bonds and functional groups within a molecule absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. vscht.cz This absorption pattern creates a unique spectral "fingerprint" for the molecule. tutorchase.com

For this compound, IR spectroscopy is used as an identity test by comparing the absorption spectrum of a sample to that of a reference standard. maricopa.edu The presence of key functional groups in the this compound structure gives rise to characteristic absorption bands:

O-H stretch (from the oxime group) typically appears as a broad band.

C≡C stretch (from the ethynyl (B1212043) group) shows a sharp absorption in the 2100-2260 cm⁻¹ region. libretexts.org

C=O stretch (from the acetate (B1210297) ester group) gives a strong, sharp peak around 1735 cm⁻¹. libretexts.org

C=N stretch (from the oxime group) absorbs in the 1620-1680 cm⁻¹ region.

By confirming the presence of these characteristic peaks, IR spectrophotometry provides definitive structural confirmation of the this compound molecule.

Method Development for Isomer Resolution (Syn and Anti Isomers)

This compound exists as a mixture of two geometric isomers about the oxime C=N double bond: the syn-isomer (Z-isomer) and the anti-isomer (E-isomer). researchgate.net Pharmacopoeial methods require the separation and quantification of these two isomers. capes.gov.br Developing analytical methods capable of resolving these isomers is a critical aspect of this compound analysis.

Both normal-phase and reversed-phase HPLC have been successfully applied to separate the syn and anti isomers of this compound and other related steroid oximes. researchgate.net One effective reversed-phase HPLC method utilizes a mobile phase of water, tetrahydrofuran, and methanol to achieve baseline separation. capes.gov.br

For definitive identification of the elution order of the isomers, HPLC is often coupled with other techniques. researchgate.net For instance, the separated isomers can be collected and analyzed by ¹H NMR spectroscopy. researchgate.net The chemical shifts of the proton at the C4 position are distinct for each isomer, allowing for unambiguous assignment. researchgate.net Furthermore, techniques like Capillary Electrochromatography (CEC) have also proven highly effective and rapid in resolving the syn and anti this compound isomers. oup.com

Challenges in Parent Compound Quantification due to Rapid Metabolism

The quantification of the parent compound this compound in biological matrices presents a significant analytical challenge due to its extensive and rapid metabolism. wikipedia.orgmedicines.org.uknih.gov Upon oral administration, this compound undergoes a profound first-pass metabolism in the gastrointestinal tract and liver. nih.govdrugs.comhres.ca This metabolic process is so swift and complete that unchanged this compound is either undetectable or found at very low concentrations (pg/mL range) in systemic circulation, and only for a brief period of about 6 hours post-dose. wikipedia.orgmedicines.org.ukresearchgate.net

This rapid conversion makes the direct measurement of the parent drug and the determination of its oral bioavailability exceptionally difficult. wikipedia.orggeneesmiddeleninformatiebank.nl Consequently, for a considerable time, bioequivalence studies for oral contraceptives containing this compound focused on quantifying its primary and major active metabolite, 17-deacetylthis compound (also known as norelgestromin), instead of the parent compound. geneesmiddeleninformatiebank.nlsante.frresearchgate.net Regulatory guidance has acknowledged that for certain prodrugs like this compound, which have low plasma concentrations and are quickly eliminated, demonstrating bioequivalence for the main active metabolite is an acceptable approach. sante.fr

The primary metabolic pathway involves the deacetylation of this compound to form 17-deacetylthis compound. fda.govresearchgate.net Further metabolism of 17-deacetylthis compound and subsequent hepatic metabolism leads to the formation of other metabolites, including the active metabolite norgestrel, and various hydroxylated and conjugated compounds. wikipedia.orgnih.govdrugs.com In vitro studies using human intestinal mucosa and liver microsomes have substantiated this rapid metabolic conversion. nih.gov For instance, when incubated with human colon tissue, a significant portion of this compound is converted to 17-deacetylthis compound within two hours. nih.goviarc.fr Similarly, incubation with human liver microsomes in the presence of NADPH results in the metabolism of a large fraction of the parent compound within five hours. nih.gov

Table 1: In Vitro Metabolism of this compound in Human Tissues

This table summarizes the metabolic breakdown of this compound after incubation with human colon mucosa and liver microsomes, highlighting the rapid formation of its primary metabolite.

| Biological Matrix | Incubation Time | % Unaltered this compound | % 17-deacetylthis compound | % Other Metabolites |

| Human Colon Mucosa | 2 hours | 38.1% | 49.2% | 12.7% (Conjugated metabolites, 3-keto this compound, norgestrel, etc.) |

| Human Liver Microsomes (with NADPH) | 5 hours | 30.5% | 39.3% | 25.5% (Norgestrel, 3-keto this compound, etc.) |

Data sourced from in vitro studies on human tissues. nih.gov

The difficulty in detecting the parent compound necessitated the development of highly sensitive and specific analytical methods. researchgate.net Advances in analytical technology, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS), have enabled the simultaneous quantification of this compound and its key metabolites at the low picogram-per-milliliter levels found in human plasma. researchgate.netnih.govnih.gov These sophisticated methods are crucial for modern bioequivalence studies where health authorities may now request data on the parent compound in addition to its metabolites. researchgate.net

To achieve the required sensitivity, these methods often incorporate specific sample preparation techniques. For instance, to enhance the mass spectrometric response, derivatization of the analytes with reagents like dansyl chloride may be employed. researchgate.net Furthermore, special sample handling procedures are necessary to ensure the integrity of the measurements, such as using sodium fluoride/potassium oxalate (B1200264) as an anticoagulant to minimize the ex-vivo enzymatic conversion of this compound to 17-deacetylthis compound in the collected blood samples. researchgate.net The validation of these methods establishes their accuracy, precision, and linearity over the required concentration ranges. nih.govnih.govdrugbank.com

Table 2: Example of a Validated LC-MS/MS Method for this compound and Metabolite Quantification in Human Serum

This interactive table shows the performance characteristics of a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method developed for the simultaneous determination of this compound and its metabolites.

| Analyte | Linearity Range (ng/mL) | Inter-Assay Reproducibility (%RSD) | Overall Recovery (%) |

| This compound (NGM) | 0.5 - 5.0 | < 10% | 72 - 92% |

| 17-deacetylthis compound (17-DA-NGM) | 0.1 - 5.0 | < 10% | 72 - 92% |

| 3-ketothis compound (3-keto-NGM) | 0.5 - 5.0 | < 10% | 72 - 92% |

| Norgestrel (NGL) | 0.1 - 5.0 | < 10% | 72 - 92% |

%RSD = Percent Relative Standard Deviation. Data adapted from a validated analytical method. nih.gov

Computational and Theoretical Studies on Norgestimate

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the binding of norgestimate (B1679921) and its metabolites to target receptors, primarily the progesterone (B1679170) receptor (PR) and to a lesser extent, the estrogen receptor (ER).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For this compound, docking studies are crucial for understanding its high selectivity for the progesterone receptor. apexbt.com Studies have shown that this compound and its active metabolite, norelgestromin (B1679859), fit snugly into the ligand-binding pocket of the PR. The interactions often involve key amino acid residues such as Leu-715, Leu-718, Met-756, and Met-759, which are also known to interact with the native ligand, norethindrone. kau.edu.sa The binding affinity is influenced by a combination of hydrophobic interactions and, in some cases, hydrogen bonding. kau.edu.sa

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing conformational changes and the stability of interactions. biorxiv.orgnih.gov For hormone receptors like PR and ER, MD simulations can illustrate how the binding of a ligand like this compound can induce or stabilize specific receptor conformations, leading to agonistic or antagonistic effects. biorxiv.orgnih.govresearchgate.net For instance, simulations can show how the flexibility of certain receptor loops, such as those near helix H12, is altered upon ligand binding, which is a key determinant of the receptor's transcriptional activity. biorxiv.orgnih.gov While specific MD simulation studies exclusively on this compound are not extensively published, the principles are well-established from studies on similar progestins and other nuclear receptor ligands. biorxiv.orgnih.govresearchgate.netmdpi.com

A summary of typical interacting residues in progesterone receptor docking studies is presented below:

| Interacting Residue | Type of Interaction | Significance |

|---|---|---|

| Leu-715 | Hydrophobic | Contributes to the stability of the ligand-receptor complex. kau.edu.sa |

| Leu-718 | Hydrophobic | Forms part of the hydrophobic binding pocket. kau.edu.sa |